molecular formula C10H11NO5S2 B14414470 Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate CAS No. 84334-21-4

Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate

Cat. No.: B14414470
CAS No.: 84334-21-4
M. Wt: 289.3 g/mol
InChI Key: GYJJWMBJTVFQQZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate is a chemical compound with a complex structure that includes a benzoate group, a sulfamoyl group, and a methylsulfanyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method involves the reaction of methyl benzoate with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxy-5-sulfamoylbenzoate: Similar structure but with a methoxy group instead of a methylsulfanyl group.

    Methyl 5-sulfamoyl-2-methoxybenzoate: Another similar compound with a different substitution pattern.

Uniqueness

Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate is unique due to the presence of the methylsulfanyl carbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

84334-21-4

Molecular Formula

C10H11NO5S2

Molecular Weight

289.3 g/mol

IUPAC Name

methyl 2-(methylsulfanylcarbonylsulfamoyl)benzoate

InChI

InChI=1S/C10H11NO5S2/c1-16-9(12)7-5-3-4-6-8(7)18(14,15)11-10(13)17-2/h3-6H,1-2H3,(H,11,13)

InChI Key

GYJJWMBJTVFQQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)SC

Origin of Product

United States

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